molecular formula C56H60N6O4 B13401275 Hydroquinidine 2,5-diphenyl-4,6-pyri-midinediyl diether

Hydroquinidine 2,5-diphenyl-4,6-pyri-midinediyl diether

Cat. No.: B13401275
M. Wt: 881.1 g/mol
InChI Key: SWKRDCRSJPRVNF-HJPMTFKLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether involves multiple steps, typically starting with the preparation of quinidine derivatives. The reaction conditions often include the use of solvents such as methanol and specific catalysts to achieve the desired optical activity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to maintain the optical activity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dialkyl azodicarboxylates for allylic amination and specific catalysts for enantioselective reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates results in the formation of chiral amines .

Comparison with Similar Compounds

Similar Compounds

  • Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether
  • Hydroquinidine 4 (1H)-Pyrimidinone, 6-hydroxy-5-methyl-
  • 4,6-Dimethoxy-2-methylpyrimidine
  • 4- (3-Methoxypropyl)piperidine

Uniqueness

Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether stands out due to its high optical activity and its ability to catalyze a wide range of enantioselective reactions. Its unique structure allows for the formation of highly specific chiral products, making it invaluable in both research and industrial applications .

Properties

Molecular Formula

C56H60N6O4

Molecular Weight

881.1 g/mol

IUPAC Name

4-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52?,53?/m0/s1

InChI Key

SWKRDCRSJPRVNF-HJPMTFKLSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Origin of Product

United States

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